Bienvenue dans la boutique en ligne BenchChem!

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

Chiral resolution Stereochemistry Optical purity

When procuring (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (CAS 72679-02-8), the enantiomeric purity is paramount. This specific (S)-enantiomer is the documented, stereospecific intermediate for the ACE inhibitors Zofenopril and Captopril. Using racemic or (R)-enantiomer material introduces diastereomeric impurities, compromising API potency, safety, and regulatory filing. Our supplied material is distinguished by a verified specific optical rotation ([α]20/D = -41° to -45°) and a melting point of 67-71 °C, essential benchmarks for identity and chiral quality, directly supporting ANDA method validation (AMV) and QC requirements.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 72679-02-8
Cat. No. B029918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
CAS72679-02-8
Synonyms(2S)-3-(Benzoylthio)-2-methylpropanoic Acid; 
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1
InChIKeyBCAYPPFBOJCRPN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid (CAS 72679-02-8): Procurement-Relevant Baseline and Chiral Identity


(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (CAS 72679-02-8), also designated as (2S)-3-benzoylsulfanyl-2-methylpropanoic acid, is a chiral thioester building block with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol [1]. The compound is supplied as a solid, typically a white to off-white crystalline powder, with a melting point consistently reported in the range of 67-71 °C . Its specific optical rotation, a critical identity and quality attribute for chiral procurement, is documented between -41° and -45° (c=1 in methanol or ethanol) .

Why Generic Substitution Fails for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid: The Impact of Stereochemistry and Trace Impurities on Downstream ACE Inhibitor Synthesis


The procurement of a generic, racemic, or stereochemically undefined analogue of 3-(benzoylthio)-2-methylpropanoic acid (e.g., CAS 74431-50-8) in place of the (S)-enantiomer (CAS 72679-02-8) is scientifically untenable for applications requiring a defined chiral outcome. The (S)-enantiomer is a critical, stereospecific building block in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors such as Zofenopril and Captopril . Introducing the incorrect (R)-enantiomer or a racemic mixture would lead to the formation of diastereomeric impurities in the final drug substance, which can have profoundly different pharmacological activities, toxicities, and stability profiles [1]. Furthermore, the use of lower-purity, non-characterized material risks introducing unknown process-related impurities that can compromise yield, hinder purification, and create significant analytical and regulatory hurdles during drug development and manufacturing. The quantitative evidence below directly addresses why the specified (S)-enantiomer is uniquely qualified for its intended role.

Quantitative Differentiation Evidence for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid vs. Racemic and (R)-Enantiomer Analogs


Stereochemical Identity: Quantified Specific Rotation Differentiates (S)-Enantiomer from (R)-Enantiomer and Racemate

The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid exhibits a specific optical rotation of -41° to -45° (c=1, MeOH or EtOH), confirming its levorotatory nature . In contrast, the (R)-enantiomer (CAS 74407-70-8) is dextrorotatory, with its specific rotation expected to be of equal magnitude but opposite sign. The racemic mixture (CAS 74431-50-8) is optically inactive and shows no net rotation. This quantitative stereochemical parameter is non-negotiable for applications requiring a defined chiral center. Procurement of the correct enantiomer is essential for downstream stereocontrolled synthesis [1].

Chiral resolution Stereochemistry Optical purity ACE inhibitor intermediate

Thermal Purity Indicator: Melting Point Differentiates the (S)-Enantiomer from the Racemic Mixture

The melting point of the (S)-enantiomer is consistently reported between 67 °C and 71 °C, with a typical value of 69 °C for high-purity material [1]. In contrast, the racemic mixture (CAS 74431-50-8) exhibits a significantly lower melting point of 63–64 °C [2]. This thermal difference of approximately 4–8 °C provides a simple, quantitative, and verifiable method to confirm the enantiomeric purity of a sample and distinguish it from the less-desirable racemic analog.

Thermal analysis Purity assessment Solid-state properties Enantiomeric purity

Chemical Purity Specification: HPLC-Assayed Purity Differentiates High-Grade Enantiomer from Standard Racemic or R-Enantiomer Lots

The (S)-enantiomer (CAS 72679-02-8) is commercially offered at a minimum purity of 98% (HPLC) or ≥98.0% (GC, T) [1]. In comparison, the (R)-enantiomer (CAS 74407-70-8) is often supplied at a lower minimum purity specification of 95% , and the racemate is offered at 97% [2]. This 3–5% difference in chemical purity, as quantified by high-performance liquid chromatography (HPLC) or gas chromatography (GC), reflects the additional processing and resolution steps required to isolate the single, biologically relevant (S)-enantiomer.

Chemical purity HPLC analysis Quality control ACE inhibitor intermediate

Regulatory-Compliant Impurity Standard: Quantified Characterization Supports ANDA/MAA Filings for Zofenopril

The (S)-enantiomer is an established and fully characterized impurity (Zofenopril Impurity 1) in the manufacture of the ACE inhibitor Zofenopril [1][2]. Unlike generic research-grade chemicals, this compound is supplied with comprehensive analytical data packages that are compliant with regulatory guidelines (e.g., ICH Q3A) [3][4]. This enables its direct use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) or commercial production of Zofenopril [5]. Generic or racemic analogs lack this defined regulatory context and supporting data package.

Pharmaceutical impurity Reference standard Regulatory compliance Method validation

Validated Application Scenarios for Procuring (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid


Stereospecific Synthesis of Zofenopril and Related ACE Inhibitors

This compound is the preferred chiral building block for the synthesis of the active pharmaceutical ingredient (API) Zofenopril Calcium. Patented manufacturing processes describe its conversion to the corresponding acid chloride, which is then coupled with cis-4-phenylthio-L-proline to form the Zofenopril core [1][2]. The defined stereochemistry of the (S)-enantiomer is essential for achieving the correct configuration in the final drug molecule, as verified by the specific optical rotation and melting point data detailed in Section 3 [3].

Analytical Reference Standard for Zofenopril Impurity Profiling

As a fully characterized process impurity (Zofenopril Impurity 1), this compound is indispensable for developing and validating analytical methods (e.g., HPLC, UPLC) to monitor impurity levels in Zofenopril API and finished dosage forms [4][5]. Its regulatory-compliant data package supports method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs), directly addressing a critical regulatory requirement for generic drug manufacturers [6].

Enzymatic Resolution and Biocatalysis Research

The compound serves as a key substrate or target molecule in studies focused on enzymatic kinetic resolution. For instance, the lipase from Candida antarctica B (CALB) has been used to resolve its racemic precursor, providing a 'green chemistry' route to the optically pure (S)-enantiomer [7]. The quantified improvement in enzyme activity (k₂S/KmS⁻¹ = 5.726 L·h⁻¹·g⁻¹) and high enantioselectivity (E = 217) demonstrate its utility in developing efficient, stereoselective biocatalytic processes [8].

Synthesis of Captopril and Structural Analogs

Beyond Zofenopril, this compound is a documented intermediate for the synthesis of Captopril, another widely used ACE inhibitor . Its use in this context again underscores the necessity of the (S)-configuration for the pharmacological activity of the final drug substance [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.